molecular formula C21H34N4OS B12431426 2-{[(2-aminocyclohexyl)carbamothioyl]amino}-N-benzyl-N,3,3-trimethylbutanamide

2-{[(2-aminocyclohexyl)carbamothioyl]amino}-N-benzyl-N,3,3-trimethylbutanamide

Cat. No.: B12431426
M. Wt: 390.6 g/mol
InChI Key: CNEVMNSDRMDKFO-UHFFFAOYSA-N
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Description

2-{[(2-aminocyclohexyl)carbamothioyl]amino}-N-benzyl-N,3,3-trimethylbutanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an aminocyclohexyl group, a carbamothioyl group, and a benzyl group attached to a trimethylbutanamide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-aminocyclohexyl)carbamothioyl]amino}-N-benzyl-N,3,3-trimethylbutanamide typically involves multiple steps, starting with the preparation of the aminocyclohexyl derivative. This is followed by the introduction of the carbamothioyl group and the benzyl group. The final step involves the attachment of the trimethylbutanamide backbone. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-aminocyclohexyl)carbamothioyl]amino}-N-benzyl-N,3,3-trimethylbutanamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Substitution reagents: Halogens, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated compounds.

Scientific Research Applications

2-{[(2-aminocyclohexyl)carbamothioyl]amino}-N-benzyl-N,3,3-trimethylbutanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(2-aminocyclohexyl)carbamothioyl]amino}-N-benzyl-N,3,3-trimethylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(2-aminocyclohexyl)carbamothioyl]amino}-N-benzyl-N,3,3-trimethylbutanamide is unique due to its specific structure and combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-[(2-aminocyclohexyl)carbamothioylamino]-N-benzyl-N,3,3-trimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N4OS/c1-21(2,3)18(19(26)25(4)14-15-10-6-5-7-11-15)24-20(27)23-17-13-9-8-12-16(17)22/h5-7,10-11,16-18H,8-9,12-14,22H2,1-4H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNEVMNSDRMDKFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)N(C)CC1=CC=CC=C1)NC(=S)NC2CCCCC2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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